molecular formula C15H16ClN3 B2850604 N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 1454256-90-6

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B2850604
CAS No.: 1454256-90-6
M. Wt: 273.76
InChI Key: ZKGXJLHTIYLMIJ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine is a chemical compound with the molecular formula C15H16ClN3 and a molecular weight of 273.76 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its biological activity.

    Biological Studies: Investigated for its potential effects on various biological pathways and targets.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with “N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” are not provided in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the reaction of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine with benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced forms of the compound, potentially altering the quinazoline ring structure.

    Hydrolysis: Decomposition products including amines and carboxylic acids.

Mechanism of Action

The exact mechanism of action for N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine is not well-documented. compounds in the quinazoline family often interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The molecular targets and pathways involved would depend on the specific biological context and the modifications made to the quinazoline scaffold.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
  • N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine

Uniqueness

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The benzyl group and chlorine atom provide distinct sites for further chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGXJLHTIYLMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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